5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
Overview
Description
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4. It is characterized by a cyclohexane ring substituted with a 3,4-dimethoxyphenyl group and two keto groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method includes the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane-1,3-diol derivatives.
Substitution: Halogenated derivatives of the phenyl ring
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)cyclohexane-1,3-dione
- 5-(3,4-Dimethoxyphenyl)cyclohexan-1,3-dione
- 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione
Uniqueness
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKIDJHFWYGNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357552 | |
Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190064-28-9 | |
Record name | 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190064-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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